3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. The molecule is substituted at position 3 with a (3-chlorobenzyl)thio group and at position 6 with a furan-2-yl moiety. This structural arrangement imparts unique electronic and steric properties, making it a candidate for diverse pharmacological applications, including enzyme inhibition and antimicrobial activity. Synthesis typically involves cyclization of hydrazine derivatives with aldehydes or ketones under reflux conditions, as seen in related triazolo[4,3-b]pyridazine derivatives .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS/c17-12-4-1-3-11(9-12)10-23-16-19-18-15-7-6-13(20-21(15)16)14-5-2-8-22-14/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAFQKCWEBHWDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been evaluated against cancer cell lines and c-met kinase.
Biological Activity
3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity based on recent studies and findings.
- Molecular Formula : C16H11ClN4OS
- Molecular Weight : 342.8 g/mol
- IUPAC Name : 3-[(3-chlorophenyl)methylsulfanyl]-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes or receptors that are crucial in various biological pathways. The precise mechanisms are still under investigation but are believed to involve interference with cellular signaling pathways related to cancer proliferation and survival.
Biological Activity Overview
Research indicates that this compound exhibits significant antitumor and antimicrobial properties.
Antitumor Activity
In vitro studies have demonstrated the compound's effectiveness against various cancer cell lines:
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potent anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest it possesses notable activity against various bacterial strains, although specific IC50 values for these activities require further detailed investigation.
Case Studies and Research Findings
- Study on Antitumor Properties : A study conducted by researchers focused on the antiproliferative effects of the compound against several cancer cell lines. The findings revealed that it effectively induced apoptosis in cancer cells through mechanisms involving cell cycle arrest and tubulin polymerization inhibition .
- Mechanistic Studies : Further research indicated that the compound's interaction with cellular targets could lead to significant disruptions in microtubule dynamics, which is critical for mitotic processes in cancer cells .
- Comparative Analysis : In a comparative study with other triazole derivatives, this compound exhibited superior activity compared to structurally similar compounds, suggesting its unique structural features contribute to enhanced biological effects .
Scientific Research Applications
Structural Characteristics
The compound features a unique structure comprising a triazole ring fused with a pyridazine ring, substituted with a furan-2-yl group at the 6th position and a 3-chlorobenzylthio group at the 3rd position. Its molecular formula is C₁₅H₁₄ClN₃OS, with a molecular weight of approximately 342.8 g/mol. The presence of both furan and chlorobenzyl groups enhances its reactivity and biological activity, making it a subject of interest in pharmaceutical research .
Antimicrobial Activity
The triazole derivatives, including 3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, have shown promising antimicrobial properties. Compounds with similar structural features have been tested against various bacterial strains. For example, triazole derivatives have exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Potential
Research indicates that triazole derivatives can interact with specific molecular targets within cancer cells, potentially leading to therapeutic effects. The mechanism often involves binding to enzymes or receptors that regulate cell growth and proliferation. The unique structural components of this compound may enhance its efficacy as an anticancer agent by modulating these pathways .
Antiviral Activity
The compound's structural analogs have been investigated for antiviral properties against various viruses. For instance, triazole derivatives have shown activity against influenza viruses and HIV . The potential for this compound to serve as an antiviral agent warrants further investigation.
Case Studies and Research Findings
Chemical Reactions Analysis
Oxidation Reactions
The benzylthio (-S-CH₂-C₆H₄-Cl) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
Mechanism :
-
Sulfoxide formation proceeds via electrophilic oxidation of the sulfur atom.
-
Sulfone synthesis involves two sequential oxidation steps under stronger conditions.
Reduction Reactions
The thioether group can be reduced to a thiol (-SH) or the triazole ring may undergo hydrogenation.
Key Insight :
Reduction of the triazole ring is less common due to its aromatic stability but achievable under high-pressure H₂ .
Nucleophilic Substitution
The 3-chlorobenzylthio group participates in nucleophilic substitution, though meta-chlorine’s electronic effects limit reactivity.
Limitations :
Steric hindrance from the triazolopyridazine core and electron-withdrawing chlorine reduce substitution efficiency.
Electrophilic Aromatic Substitution (EAS)
The furan-2-yl group undergoes regioselective EAS at the α-position.
| Reaction | Reagents/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 1 hr | 5-Nitro-furan-2-yl derivative | 55–65% | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, RT, 3 hrs | 5-Bromo-furan-2-yl derivative | 60–70% |
Mechanism :
Electrophiles attack the electron-rich α-position of furan, stabilized by resonance .
Cross-Coupling Reactions
Functionalization via palladium-catalyzed couplings requires prior halogenation.
Note :
Direct coupling on the parent compound is hindered by the absence of halogens; bromination or iodination is typically required .
Stability Under Acidic/Basic Conditions
The compound’s stability varies significantly with pH:
| Condition | Observation | Degradation Products | Reference |
|---|---|---|---|
| 1M HCl, reflux, 2 hrs | Furan ring hydrolysis | Open-chain diketone | |
| 1M NaOH, RT, 12 hrs | Thioether cleavage | 3-Mercapto-triazolopyridazine |
Practical Implication :
Neutral or mildly acidic conditions are recommended for synthetic modifications.
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition at the furan ring:
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Dimerization | UV (254 nm), CH₂Cl₂, 24 hrs | Furan-furan cycloadduct | 20–30% |
Application :
This reactivity is exploitable in materials science for polymer crosslinking .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of triazolo[4,3-b]pyridazine derivatives are highly dependent on substituent variations. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Selected Triazolo[4,3-b]pyridazine Derivatives
Key Observations
In contrast, the 4-chlorobenzylthio analog () shows similar electronic properties but altered steric interactions due to para-substitution, which may influence selectivity . Replacing furan-2-yl (oxygen-containing) with thiophen-2-yl (sulfur-containing) at position 6 () increases hydrophobicity and may improve membrane permeability .
Biological Activity Trends :
- Antimicrobial Activity : Derivatives with hydrazinyl or arylidene substituents (e.g., 4f in ) exhibit moderate antifungal and antibacterial effects, likely due to interference with microbial cell wall synthesis .
- Enzyme Inhibition : The thienyl-substituted analog () demonstrates potent CDC25B phosphatase inhibition (IC₅₀: 0.82 µM), suggesting that sulfur-containing heterocycles enhance interaction with catalytic cysteine residues .
- CNS Activity : TPA023 (), a fluorophenyl-substituted derivative, acts as a GABAₐ receptor subtype-selective ligand, highlighting the role of fluorinated groups in central nervous system targeting .
Synthetic Flexibility :
- The core triazolo[4,3-b]pyridazine scaffold allows modular synthesis. For example, 6-chloro intermediates () serve as precursors for nucleophilic substitution reactions, enabling diverse functionalization at position 6 .
Research Findings and Implications
- PDE4 Inhibition: Compounds like 18 (), featuring dimethoxyphenyl and tetrahydrofuran-3-yloxy groups, show nanomolar potency against PDE4 isoforms, underscoring the importance of bulky, electron-rich substituents for enzyme affinity .
- Antiproliferative Effects : Ester derivatives () inhibit endothelial and tumor cell proliferation, suggesting that lipophilic groups (e.g., ethyl esters) enhance cellular uptake .
- Structural Insights : Docking studies () reveal that the triazolo[4,3-b]pyridazine core occupies hydrophobic pockets in target enzymes, while substituents like furan-2-yl form hydrogen bonds with active-site residues .
Q & A
Q. What are the key steps in synthesizing 3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine, and what reaction conditions are critical for yield optimization?
The synthesis involves nucleophilic substitution between 3-chlorobenzyl chloride and 6-(furan-2-yl)pyridazine-3-thiol under basic conditions. Key steps include:
- Precursor preparation : Isolation of 6-(furan-2-yl)pyridazine-3-thiol via thiolation of pyridazine derivatives.
- Substitution reaction : Reaction with 3-chlorobenzyl chloride in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–8 hours.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity . Critical factors include pH control (basic conditions via NaOH or K₂CO₃) and anhydrous solvents to prevent hydrolysis .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are most effective?
Structural elucidation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., furan protons at δ 6.5–7.2 ppm, chlorobenzyl protons at δ 7.3–7.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (342.8 g/mol) and fragmentation patterns .
- X-ray crystallography (if applicable): Resolves bond angles and torsional strain in the triazolopyridazine core .
Q. What preliminary biological screening methods are used to assess its potential pharmacological activity?
Initial assays include:
- Antimicrobial testing : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme inhibition : Kinase inhibition profiling (e.g., c-Met kinase) using fluorescence-based assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions often arise from:
- Variability in assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols using CLSI guidelines for reproducibility .
- Structural analogs : Compare activity with derivatives (e.g., 6-chloro-3-methyl-triazolo[4,3-b]pyridazine) to identify substituent-dependent trends .
- Statistical analysis : Apply multivariate regression to correlate substituent electronic effects (Hammett constants) with bioactivity .
Q. What strategies optimize reaction yields during scale-up synthesis, and how are side products minimized?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 8 hours) and improves regioselectivity .
- In-line monitoring : Use HPLC-PDA to detect intermediates (retention time: 4.2 min for thiol precursor) and adjust stoichiometry dynamically .
Q. What computational approaches predict the compound’s biological targets and binding modes?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., c-Met ATP-binding pocket) .
- Pharmacophore mapping : Identify critical features (e.g., sulfur atom, chlorobenzyl group) using Discovery Studio .
- MD simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) and solvation effects .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- pH stability : Degrades rapidly at pH < 3 (hydrolysis of thioether linkage) and >10 (ring-opening of triazole). Use buffered solutions (pH 6–8) for bioassays .
- Thermal stability : Decomposes above 150°C (TGA data). Store at –20°C in amber vials under argon .
- Light sensitivity : UV-Vis shows absorption at 280 nm; avoid prolonged light exposure during handling .
Comparative and Methodological Insights
Q. How does the chlorobenzyl substituent influence reactivity compared to fluorinated analogs?
- Electron-withdrawing effects : The 3-chloro group enhances electrophilicity at the sulfur atom, increasing nucleophilic substitution rates vs. 2-fluorobenzyl analogs .
- Steric effects : Bulkier 3-chlorophenyl groups reduce rotational freedom, stabilizing planar conformations critical for target binding .
Q. What advanced spectroscopic techniques validate the compound’s interaction with biological targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
